Bis(norbornadiene)rhodium(I) tetrafluoroborate

Descripción

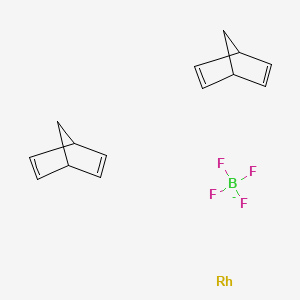

Bis(norbornadiene)rhodium(I) tetrafluoroborate is a coordination compound that features rhodium as the central metal atom coordinated to two norbornadiene ligands. The compound is often used as a catalyst in various organic synthesis reactions due to its unique chemical properties.

Propiedades

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene;rhodium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8.BF4.Rh/c2*1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h2*1-4,6-7H,5H2;;/q;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPWNBFOFVFMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF4Rh- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448239 | |

| Record name | Bis(norbornadiene)rhodium(I) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36620-11-8 | |

| Record name | Bis(norbornadiene)rhodium(I) tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(norbornadiene)rhodium(I) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Traditional Preparation Method: Rhodium Trichloride Hydrate Approach

The most documented and efficient method for preparing bis(norbornadiene)rhodium(I) tetrafluoroborate involves a three-step synthesis process starting from rhodium trichloride hydrate, as detailed in patent literature.

Raw Materials

This method requires the following reagents:

- Rhodium trichloride hydrate (RhCl3·xH2O)

- Norbornadiene (bicyclo[2.2.1]hepta-2,5-diene)

- Silver tetrafluoroborate (AgBF4)

- Organic solvents (for different reaction steps)

- Inert gas (nitrogen or argon)

Synthesis Process

The method proceeds through three key steps:

Step 1: Preparation of Norbornadiene Rhodium Chloride Dimer

In this initial step, rhodium trichloride hydrate and norbornadiene are combined to form an intermediate dimer complex:

- Rhodium trichloride hydrate and norbornadiene are added to an organic solvent (typically methanol, ethanol, isopropanol, or n-butanol)

- The mixture is heated and refluxed at 75-85°C for 1-3 hours

- The solution is concentrated and filtered to obtain norbornadiene rhodium chloride dimer

The recommended mass ratio of rhodium trichloride hydrate to norbornadiene is 1:(3.0-6.0).

Step 2: Ion Exchange Reaction

The second step involves an ion exchange reaction to transform the chloride dimer into the tetrafluoroborate salt:

- The norbornadiene rhodium chloride dimer is dissolved in an organic solvent (dichloromethane, 1,2-dichloroethane, or chloroform) under inert gas protection

- Silver tetrafluoroborate is added at a mass ratio of 1:(2.5-3.5) relative to the dimer

- The ion exchange reaction proceeds for 10-18 hours, producing a bis(norbornadiene)rhodium tetrafluoroborate solution

Step 3: Product Isolation

The final step involves careful isolation of the air-sensitive product:

- Under inert gas protection, tetrahydrofuran is added to the solution from step 2 at a volume ratio of 1:(1.0-1.5)

- The mixture undergoes filter pressing using a sand plate filter tube

- The filtrate (mother liquor) is concentrated and cooled

- A second filter pressing is performed

- These steps are cycled to obtain red bis(norbornadiene)rhodium tetrafluoroborate solid

Preparation Examples and Results

The patent literature provides several examples with specific conditions and results, summarized in the following table:

| Example | Rh:NBD ratio | Step 1 solvent | Reflux temp/time | Dimer:AgBF4 ratio | Step 2 solvent | Reaction time | THF:solution ratio | Yield | Rh content |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 1:3.0 | Methanol | 75°C / 3h | 1:2.5 | Dichloromethane | 10h | 1:1 | 93.1% | 27.25% |

| 2 | 1:6.0 | Ethanol | 85°C / 1h | 1:3.0 | 1,2-dichloroethane | 18h | 1:1.3 | 93.5% | 27.34% |

| 3 | 1:5.0 | Ethanol | 80°C / 2h | 1:3.5 | Chloroform | 15h | 1:1.5 | 93.8% | 27.29% |

| 4 | 1:4.0 | Ethanol | 85°C / 2.5h | 1:3.0 | Dichloromethane | 13h | 1:1 | 92.0% | 27.31% |

This method consistently produces this compound with high yield (>92%) and purity (>99%), with rhodium content closely matching the theoretical value of 27.52%.

Alternative Preparation Approach: One-Pot Method

Another approach for preparing similar bis(diene)rhodium(I) complexes is a one-pot method described in patent literature, which might be adaptable to the preparation of this compound.

Basic Principles

This method uses rhodium nitrate as the rhodium source instead of rhodium trichloride, potentially simplifying the synthesis:

- Under inert atmosphere, a diene ligand (which could be norbornadiene) is added to a mixed solvent of low molecular alcohol and deionized water

- The mixture is heated to boiling

- Rhodium nitrate solution is added dropwise, followed by reflux reaction for over 10 hours

- The reaction solution is concentrated, cooled, and precipitated with acetone

- The crude product is recrystallized to obtain the final compound

While this method is primarily described for nitrate salts, the principles could be applied to tetrafluoroborate salt preparation with appropriate modifications.

Applications in Catalysis

This compound serves as an important catalyst precursor for various reactions:

- It functions as a starting material for in-situ preparation of chiral catalysts when combined with appropriate ligands

- Applications include asymmetric hydrogenation reactions, particularly in pharmaceutical development

- The compound catalyzes coupling reactions, carbonylation, and hydroformylation

- It plays a role in coordination chemistry research and the development of novel materials

For example, in asymmetric hydrogenation strategies, catalysts prepared in situ from this compound and chiral ligands such as (RC-S)-DuanPhos have demonstrated high stereoselectivity.

Análisis De Reacciones Químicas

Types of Reactions

Bis(norbornadiene)rhodium(I) tetrafluoroborate is known to undergo various types of reactions, including:

Hydrogenation: The compound acts as a catalyst in the hydrogenation of alkenes and alkynes.

Isomerization: It facilitates the isomerization of olefins.

Oxidative Addition and Reductive Elimination: These reactions are common in catalytic cycles involving rhodium complexes.

Common Reagents and Conditions

Hydrogenation: Hydrogen gas is used as the reagent, typically under mild pressure and temperature conditions.

Isomerization: The reaction conditions vary depending on the substrate but often involve moderate temperatures.

Oxidative Addition: Halogenated compounds are common reagents, with the reaction occurring under ambient conditions.

Major Products Formed

Hydrogenation: Saturated hydrocarbons are the primary products.

Isomerization: The products are typically isomers of the starting olefins.

Oxidative Addition: The products include rhodium-halogen complexes.

Aplicaciones Científicas De Investigación

Bis(norbornadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and isomerization.

Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mecanismo De Acción

The mechanism by which bis(norbornadiene)rhodium(I) tetrafluoroborate exerts its effects involves the coordination of the rhodium center to substrates, facilitating various catalytic reactions. The norbornadiene ligands stabilize the rhodium center, allowing it to undergo oxidative addition and reductive elimination processes. These reactions are crucial in catalytic cycles, enabling the transformation of substrates into desired products.

Comparación Con Compuestos Similares

Similar Compounds

- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

- Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

- Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Uniqueness

Bis(norbornadiene)rhodium(I) tetrafluoroborate is unique due to its specific coordination environment and the stability provided by the norbornadiene ligands. This stability allows it to act as an effective catalyst in various reactions, distinguishing it from other rhodium complexes with different ligands.

Actividad Biológica

Bis(norbornadiene)rhodium(I) tetrafluoroborate, commonly referred to as Rh(nbd)₂BF₄, is a rhodium-based complex notable for its catalytic properties in various organic transformations. Its unique structure and coordination chemistry have prompted investigations into its biological activity, particularly in the context of catalysis in asymmetric synthesis and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₆BF₄Rh

- Molecular Weight : 373.99 g/mol

- Appearance : Red solid

- Melting Point : 136-139 °C

- CAS Number : 36620-11-8

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a catalyst in chemical reactions that can lead to the synthesis of biologically active compounds. Its applications in hydrogenation and isomerization reactions have been extensively studied.

Catalytic Applications

-

Asymmetric Hydrogenation :

- Rh(nbd)₂BF₄ has been utilized in the asymmetric hydrogenation of various substrates, showcasing significant diastereoselectivity and enantioselectivity. For instance, in a study involving the reduction of 2,6-di-(1-phenylethenyl)-4-methyl aniline, the compound demonstrated effective catalytic properties when combined with chiral ligands, resulting in high yields of desired products (Table 1) .

Catalyst Substrate Diastereoselectivity Enantioselectivity Rh(nbd)₂BF₄ + (R,S)-DuanPhos 2,6-di-(1-phenylethenyl)-4-methyl aniline High (dr > 99:1) High (er > 99:1) - Isomerization Reactions :

Case Studies on Biological Activity

Several studies have highlighted the biological implications of using this compound in synthetic pathways:

-

Study on Anticancer Agents :

In research focused on developing anticancer agents, Rh(nbd)₂BF₄ was employed to synthesize novel compounds that exhibited cytotoxicity against cancer cell lines. The results indicated that certain derivatives produced through rhodium-catalyzed reactions displayed significant antiproliferative effects . -

Enzyme Mimicry :

Another interesting aspect of this compound is its potential to mimic enzyme activity. Studies have shown that the compound can catalyze reactions similar to those performed by natural enzymes, suggesting possible applications in biocatalysis and drug development .

Safety and Handling

While this compound is valuable for its catalytic properties, it is essential to handle it with care due to its air sensitivity and potential irritant effects:

Q & A

Q. What are the critical handling and storage precautions for Bis(norbornadiene)rhodium(I) tetrafluoroborate in laboratory settings?

Answer: this compound is highly air- and moisture-sensitive, requiring storage at 0–10°C under inert gas (e.g., argon or nitrogen) to prevent decomposition . Key precautions include:

- Use of gloveboxes or Schlenk lines for manipulation.

- Immediate sealing of containers after use to avoid oxygen exposure.

- Personal protective equipment (PPE): nitrile gloves, face shields, and lab coats to prevent skin/eye contact (classified as a 1B skin corrosive ) .

- Avoidance of aqueous environments unless explicitly part of reaction protocols.

Q. How is this compound typically synthesized, and what are the key purity considerations?

Answer: The complex is synthesized via ligand exchange reactions using rhodium precursors (e.g., RhCl₃) and norbornadiene in the presence of tetrafluoroboric acid . Critical purity considerations:

- Color and crystallinity : Red or red-brown solid indicates purity; discoloration suggests decomposition.

- Analytical validation : NMR (¹H, ³¹P) to confirm ligand coordination and absence of free norbornadiene .

- Moisture content : Karl Fischer titration to ensure <0.1% water, as moisture accelerates degradation .

Q. What are the primary catalytic applications of this complex in organic synthesis?

Answer: The compound is widely used in:

- Asymmetric hydrogenation : Catalyzes enantioselective reduction of α,β-unsaturated esters (e.g., ethyl crotonate) with enantiomeric excess (ee) up to 88–98% when paired with chiral ligands like BINAP .

- Parahydrogen-induced polarization (PHIP) : Enhances ¹³C MRI signal intensity in hyperpolarized biomolecules (e.g., lactate) via hydrogenation under low-field conditions .

Advanced Research Questions

Q. How does ligand coordination geometry influence catalytic activity in asymmetric hydrogenation?

Answer: The square-planar geometry of Rh(I) in this compound allows reversible ligand displacement, enabling substrate binding. Key factors:

- Chiral ligand pairing : (R)- or (S)-BINAP induces steric control, dictating ee. For example, (R)-BINAP yields (S)-configured products in β-substituted esters .

- Ligand lability : Norbornadiene ligands dissociate during catalysis, creating vacancies for substrate binding. Excess norbornadiene (>2 equiv) can inhibit catalysis by blocking active sites .

Q. What strategies mitigate oxygen and moisture sensitivity during catalytic applications?

Answer:

- Inert atmosphere protocols : Use of degassed solvents (e.g., dioxane, CH₂Cl₂) and reaction setups purged with argon .

- In situ catalyst preparation : Mixing rhodium precursors with ligands immediately before reactions minimizes pre-exposure to air .

- Stabilization additives : Adding 1,4-bis(diphenylphosphino)butane (dppb) improves catalyst longevity in PHIP applications by reducing Rh aggregation .

Q. How do variations in hydrogen pressure and temperature affect enantioselectivity?

Answer:

- Pressure : Higher H₂ pressure (>10 bar) accelerates hydrogenation but may reduce ee due to non-selective pathways. Optimal pressure for PHIP is 10 bar , balancing speed and spin-order retention .

- Temperature : Elevated temperatures (>60°C) decrease ee by promoting racemization. For example, reactions at 62°C achieve >99% conversion in 4 seconds but require rapid quenching to preserve ee .

Q. How can conflicting data on catalytic efficiency in literature be resolved?

Answer: Discrepancies often arise from:

- Ligand-to-Rh ratios : Excess ligand (e.g., BINAP) can inhibit catalysis. Standardize at 1:1 Rh:ligand for reproducibility .

- Solvent effects : Polar aprotic solvents (dioxane) favor higher ee vs. nonpolar solvents. Document solvent purity (e.g., H₂O <50 ppm) .

- Substrate purity : Trace boronic acid impurities in (4-bromophenyl)boronic acid reduce yields; purify via recrystallization before use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.